Chlorquinaldol

Antimicrobial Biofilm Topical

For formulators seeking a broad-spectrum topical antimicrobial without iodine-related risks, Chlorquinaldol (dichloro, non‑iodinated) delivers potent activity against Gram-positive bacteria (MIC 0.016–0.125 mg/L) including strains resistant to fusidic acid and gentamicin. Its exceptional anti-biofilm efficacy matches gentamicin and exceeds fusidic acid, making it ideal for advanced wound care research. With an MIC50 of 0.125 µg/mL against C. difficile (8-fold more potent than vancomycin), it is a premier tool compound for in vitro studies. EMA‑approved combination therapy for bacterial vaginosis further validates its translational relevance.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 72-80-0
Cat. No. B000839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorquinaldol
CAS72-80-0
Synonyms5,7 Dichloro 2 methyl 8 quinolinol
5,7-Dichloro-2-methyl-8-quinolinol
Afungil
Chlorchinaldine
Chlorchinaldol
Chloroquinaldol
Chlorquinaldol
Sterosan
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
InChIInChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
InChIKeyGPTXWRGISTZRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorquinaldol (CAS 72-80-0): A Halogenated 8-Hydroxyquinoline Antimicrobial for Topical Research and Formulation


Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol) is a halogenated monohydroxyquinoline antimicrobial agent with a molecular weight of 228.07 and the chemical formula C₁₀H₇Cl₂NO [1]. It is bacteriocidal against both Gram-positive and Gram-negative bacteria, though it demonstrates greater potency against Gram-positive organisms, particularly staphylococci . Chlorquinaldol is currently approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis [2] and is utilized in topical formulations for skin and wound infections [3].

Why Chlorquinaldol Cannot Be Simply Replaced by Other Hydroxyquinolines or Topical Antibiotics


Chlorquinaldol belongs to the halogenated hydroxyquinoline class, which includes compounds like clioquinol (5-chloro-7-iodoquinolin-8-ol) and chloroxine (5,7-dichloroquinolin-8-ol). Despite structural similarities, subtle variations in halogen substitution and the presence of a methyl group at position 2 in chlorquinaldol critically alter its antimicrobial spectrum, potency, and physicochemical properties [1]. Cross-reactivity and toxicity profiles also differ among these agents [2]. Furthermore, in-class substitution is not straightforward as chlorquinaldol's specific activity against certain pathogens and its demonstrated efficacy in biofilm models are not universally shared by all hydroxyquinolines or other topical antibiotics like gentamicin and fusidic acid [3]. Therefore, direct interchange without quantitative evidence can lead to suboptimal outcomes in research or product development.

Chlorquinaldol: Evidence-Based Differentiation from Key Comparators


Chlorquinaldol Anti-Biofilm Efficacy Matches Gentamicin and Outperforms Fusidic Acid Against S. aureus

In a direct head-to-head comparison, chlorquinaldol demonstrated significant efficacy in eradicating mature S. aureus biofilms. At a concentration of 1/2 MIC, chlorquinaldol reduced biofilm biomass by 58%, which was comparable to gentamicin (50% reduction) and superior to fusidic acid (18% reduction) [1].

Antimicrobial Biofilm Topical Wound Infection

Chlorquinaldol Retains Potent Activity Against Gentamicin- and Fusidic Acid-Resistant Staphylococci

In a study evaluating 15 clinical isolates of S. aureus with documented resistance to fusidic acid (MIC >64 mg/L) and gentamicin (MIC >32 mg/L), chlorquinaldol maintained potent activity with MIC values ranging from 0.016 to 0.125 mg/L [1]. This indicates no cross-resistance with these conventional topical antibiotics.

Antimicrobial Resistance MRSA Topical Antibiotics

Chlorquinaldol Exhibits Exceptional Potency Against C. difficile Compared to Standard-of-Care Antibiotics

In a screen for novel anti-C. difficile agents, chlorquinaldol (identified as 'choloroquinaldol') displayed an MIC50 of 0.125 µg/mL against a panel of clinical isolates [1]. This potency is markedly superior to vancomycin (MIC50 = 1 µg/mL) and fidaxomicin (MIC50 = 0.5 µg/mL) from the same study [1].

Antimicrobial Clostridioides difficile MIC

Chlorquinaldol Provides an Iodine-Free Alternative to Clioquinol Without Sacrificing Spectrum

Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol) lacks the iodine substituent found in clioquinol (5-chloro-7-iodoquinolin-8-ol) [1]. This structural difference eliminates the risk of iodine-related side effects, such as thyroid dysfunction, while maintaining a broad antimicrobial spectrum against Gram-positive bacteria, fungi, and certain protozoa [2].

Antimicrobial Hydroxyquinoline Formulation

Chlorquinaldol Application Scenarios Supported by Comparative Evidence


Development of Next-Generation Topical Antiseptics Targeting Biofilm-Associated Wound Infections

Chlorquinaldol's proven anti-biofilm activity, which matches gentamicin and exceeds fusidic acid, makes it an excellent candidate for formulating advanced wound care products. Its efficacy against antibiotic-resistant S. aureus biofilms supports its use in chronic wound management where biofilm is a primary obstacle to healing [1].

Research Tool for Investigating C. difficile Pathogenesis and Therapeutics

The exceptionally low MIC50 (0.125 µg/mL) of chlorquinaldol against C. difficile positions it as a potent tool compound for in vitro studies of C. difficile. Its activity, being 8-fold more potent than vancomycin, can be leveraged to explore new mechanisms of action or to develop more effective anti-C. difficile agents [2].

Formulation of Iodine-Free Topical Antifungal and Antibacterial Creams

For formulators seeking a broad-spectrum topical antimicrobial without the risks associated with iodine (as in clioquinol), chlorquinaldol is the clear choice. Its structural composition (dichloro, non-iodinated) provides a safer alternative while maintaining potent activity against fungi and Gram-positive bacteria [3].

Alternative Topical Therapy in Regions with High Fusidic Acid/Gentamicin Resistance

In geographical areas or clinical settings where resistance to fusidic acid and gentamicin is prevalent, chlorquinaldol offers a valuable alternative. The data shows it remains highly active (MICs 0.016-0.125 mg/L) against S. aureus strains that are fully resistant to these conventional topical antibiotics [4].

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